molecular formula C8H10O4 B2975760 5-(2-Methoxyethoxy)furan-2-carbaldehyde CAS No. 1541361-25-4

5-(2-Methoxyethoxy)furan-2-carbaldehyde

Cat. No.: B2975760
CAS No.: 1541361-25-4
M. Wt: 170.164
InChI Key: ZYBYBBJRZRCVPK-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol It is a furan derivative, characterized by a furan ring substituted with a methoxyethoxy group and an aldehyde group

Scientific Research Applications

5-(2-Methoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate reagents to introduce the methoxyethoxy and aldehyde functionalities. One common method involves the use of 2-furaldehyde as a starting material, which undergoes a series of reactions including etherification and formylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyethoxy)furan-2-carbaldehyde is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and interactions with biological targets. This substitution can also affect its solubility and stability compared to other furan derivatives .

Properties

IUPAC Name

5-(2-methoxyethoxy)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-4-5-11-8-3-2-7(6-9)12-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYBBJRZRCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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